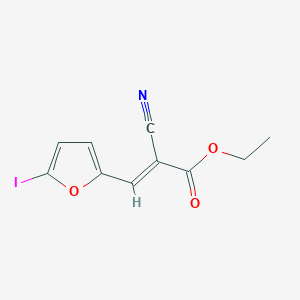
Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is a useful research compound. Its molecular formula is C10H8INO3 and its molecular weight is 317.08g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is utilized as a versatile building block in organic synthesis. Its unique structure allows for various reactions, including:
- Michael Addition Reactions : The compound can participate in Michael addition reactions due to the presence of the electron-withdrawing cyano group, making it an excellent electrophile.
- Aldol Condensation : It can also undergo aldol condensation reactions, leading to the formation of complex molecules that are useful in drug development.
Table 1: Synthesis Applications
| Reaction Type | Description | Reference |
|---|---|---|
| Michael Addition | Forms adducts with nucleophiles | |
| Aldol Condensation | Generates β-hydroxy carbonyl compounds |
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that modifications of this compound can lead to compounds with significant anticancer effects, particularly against certain types of tumors.
- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results indicated that specific modifications enhanced its efficacy against breast cancer cell lines, demonstrating its potential as a lead compound for further drug development .
Material Sciences
In material sciences, this compound is being explored for its utility in:
- Polymer Chemistry : The compound can be polymerized to create materials with specific properties, such as increased thermal stability and mechanical strength.
- Dyes and Pigments : Its structural features allow it to be used as a precursor for synthesizing dyes and pigments with unique colorimetric properties.
Table 2: Material Science Applications
Propiedades
Fórmula molecular |
C10H8INO3 |
|---|---|
Peso molecular |
317.08g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H8INO3/c1-2-14-10(13)7(6-12)5-8-3-4-9(11)15-8/h3-5H,2H2,1H3/b7-5+ |
Clave InChI |
HYGXHCVXVOJFCY-FNORWQNLSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(O1)I)C#N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=C(O1)I)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(O1)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















